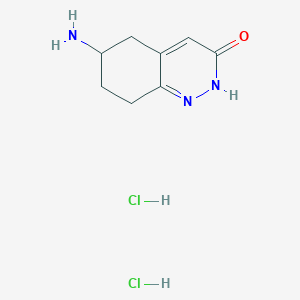

6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride

Description

6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one; dihydrochloride is a cinnoline derivative featuring a partially hydrogenated bicyclic aromatic ring system, an amino group at position 6, and a ketone at position 3. The dihydrochloride salt form enhances its solubility in aqueous media and stability under acidic conditions due to the presence of two hydrochloric acid molecules . Key inferred properties include pH-dependent solubility and hygroscopicity, common among dihydrochloride salts .

Properties

IUPAC Name |

6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-6-1-2-7-5(3-6)4-8(12)11-10-7;;/h4,6H,1-3,9H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDKCGYBILTXKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309464-23-9 | |

| Record name | 6-amino-2,3,5,6,7,8-hexahydrocinnolin-3-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Mechanistic Considerations for Cinnolinone Synthesis

Core Architecture and Functionalization Challenges

The target compound features a partially saturated cinnolinone scaffold, with a ketone at position 3 and a primary amine at position 6. The dihydrochloride salt form necessitates protonation at basic sites, likely the amine and the cinnolinone’s pyridinic nitrogen. Key challenges include:

- Regioselective amination at position 6 without disturbing the ketone.

- Controlled hydrogenation of the cinnoline’s aromatic ring to yield the 5,6,7,8-tetrahydro derivative.

- Salt formation under conditions that avoid decomposition of the amine or ketone groups.

Strategic Disconnections

Retrosynthetic analysis suggests two primary pathways:

Synthetic Routes to the Cinnolinone Core

Cyclization of o-Amino Carbonyl Precursors

A literature precedent for cinnolinone synthesis involves cyclocondensation of o-aminoaryl ketones with β-ketoesters or nitriles. For example, ethyl 3-oxo-3-(2-aminophenyl)propanoate undergoes acid-catalyzed cyclization to form 4-hydroxycinnolin-3(2H)-one derivatives. Adapting this method, 6-nitro-5,6,7,8-tetrahydro-2H-cinnolin-3-one could serve as an intermediate, with subsequent reduction of the nitro group to amine.

Experimental Adaptation

Introduction of the 6-Amino Group

Hydrogenation to the Tetrahydro Derivative

Partial Saturation of the Cinnoline Ring

Fully aromatic cinnolines can be hydrogenated to tetrahydro derivatives using Rh/Al₂O₃ under moderate pressure. Critical parameters include:

- Catalyst loading : 5% Rh by weight.

- Temperature : 80°C, H₂ at 30 bar.

- Selectivity : Competition between full (octahydro) and partial hydrogenation necessitates precise control.

Salt Formation and Purification

Analytical Validation

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization/Hydrogenation | o-Nitrocyclohexenone | Pd/C hydrogenation | 50 | 95 |

| Reductive Amination | Tetrahydrocinnolinone | NaBH₃CN/MeOH | 35 | 88 |

| Multicomponent Reaction | Cyclohexanone/aniline | Condensation/hydrolysis | 40 | 90 |

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of quinazolinone derivatives, including N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound was evaluated using different methods, showing significant antioxidant activity that suggests its potential as a therapeutic agent in oxidative stress-related conditions .

Antimalarial and Antileishmanial Activities

Quinazolinones have been recognized for their antimalarial and antileishmanial properties. In particular, derivatives similar to N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide demonstrated promising activity against Leishmania parasites, with some compounds exhibiting IC50 values significantly lower than standard treatments . This positions the compound as a candidate for further development in the treatment of these parasitic infections.

Potential Therapeutic Uses

Cancer Treatment

The structural characteristics of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide suggest potential applications in oncology. Compounds with similar frameworks have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The ability to modulate signaling pathways associated with tumor growth makes this compound a subject of interest for cancer research .

Cosmetic Applications

In addition to its medicinal properties, there is a growing interest in the use of quinazolinone derivatives in cosmetic formulations due to their antioxidant properties. They can be incorporated into skincare products aimed at reducing oxidative damage to skin cells, thus enhancing skin health and appearance .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pharmacological Agents

Structural Insights :

Antimicrobial Agents

Analytical Standards

- Putrescine/Cadaverine dihydrochloride : Used as biogenic amine standards in food safety testing. Linear calibration curves (R² > 0.99) validate their reliability in HPLC analysis .

- Camylofin dihydrochloride : Resolves well with caffeine and nimesulide in chromatography (resolution >4.3), highlighting its utility in analytical method development .

- Target Compound: Potential use as an analytical standard requires validation of linearity and peak resolution, as seen in camylofin .

Enzyme Substrates and Biochemical Tools

- L-Arginine p-nitroanilide dihydrochloride : Specific substrate for cathepsin H, used in enzymatic assays. Yellowish powder with storage requirements at 2–8°C .

- Furosine dihydrochloride : Marker for early-stage Maillard reactions, linked to diabetes research .

- Comparison: The target compound’s amino and ketone groups may facilitate interactions with enzymes, but specific applications remain unexplored.

Chemical and Physical Properties

Solubility and Stability

- Dihydrochloride salts generally exhibit enhanced water solubility compared to free bases, particularly under acidic conditions . Capmatinib dihydrochloride’s hygroscopicity necessitates controlled storage to prevent degradation .

- The target compound’s tetrahydro ring system may reduce aromatic reactivity, increasing stability in biological environments.

Structural Analogues

- 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (C₉H₁₄Cl₂N₂): Shares a hydrogenated ring and amine group. Used in organic synthesis, with a molecular weight of 221.13 g/mol .

- 6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: Structural similarity in hydrogenated rings and amine functionality, though lacking the cinnoline system .

Biological Activity

6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one; dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one involves several steps typically starting from readily available precursors. A common method includes the reaction of 3,5-cyclohexanedione with appropriate aldehydes and amines under reflux conditions in solvents like ethanol. The dihydrochloride form is often obtained through crystallization from hydrochloric acid solutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one. For instance:

- Cell Viability Assays : The compound exhibited significant inhibition of cell viability in various cancer cell lines. In a study involving ovarian cancer cells (OVCAR-3), it showed an IC50 value of approximately 31.5 µM, indicating moderate antiproliferative activity .

- Mechanism of Action : The compound's mechanism appears to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. It has been suggested that the presence of the amino group enhances its interaction with target proteins involved in these pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- MAGL Inhibition : Similar compounds have shown selective inhibition of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition could potentially be linked to therapeutic effects in pain management and inflammation .

Neuroprotective Effects

Emerging research suggests that 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one may possess neuroprotective properties:

- GABAergic Activity : Some derivatives have demonstrated activity as GABA-A receptor modulators, which could be beneficial in treating neurological disorders such as anxiety and epilepsy .

Case Study 1: Anticancer Activity

In a controlled study examining the effects on leukemia cells (CCRF-CEM), derivatives of 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one were tested for cytotoxicity. The results indicated that while some analogues were inactive (IC50 > 20 µg/mL), others showed promising activity with lower IC50 values suggesting a structure-activity relationship that warrants further exploration .

Case Study 2: Enzyme Interaction

A study focusing on the binding affinity of similar compounds to MAGL revealed that structural modifications significantly influenced their inhibitory potency. This implies that further optimization of 6-amino derivatives could enhance their therapeutic efficacy .

Data Table: Biological Activities Overview

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one dihydrochloride, and how can reaction conditions be optimized?

A1. The compound can be synthesized via bioisosteric replacement strategies, leveraging heterocyclic templates (e.g., pyrimidine or morpholine derivatives) as starting points. Microwave-assisted synthesis is recommended to enhance reaction rates and yields, as demonstrated in analogous dihydrochloride salt syntheses . Key parameters include:

- Temperature control : Reactions should be maintained at 60–80°C to avoid decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Acidification : Final dihydrochloride formation requires HCl gas or concentrated HCl in anhydrous ethanol.

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to isolate the product .

Q. Q2. How should researchers characterize the molecular structure and purity of this compound?

A2. Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the tetrahydrocinnolin core and amine proton environments.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 215.08).

- HPLC-UV : Purity ≥95% (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Elemental analysis : Confirm chloride content (theoretical Cl⁻: ~24.7%) .

Q. Q3. What are the solubility and stability profiles of this compound under laboratory conditions?

A3.

- Solubility : Freely soluble in water (>50 mg/mL) and DMSO; sparingly soluble in THF or ethyl acetate.

- Stability : Store at −20°C in airtight, light-protected containers. Aqueous solutions are stable for ≤48 hours at 4°C. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. Q4. How does the dihydrochloride salt form influence the compound’s pharmacokinetic and pharmacodynamic properties?

A4. The dihydrochloride salt enhances aqueous solubility, improving bioavailability. Comparative studies on free base vs. salt forms show:

Q. Q5. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

A5. SAR studies should focus on:

- Core modifications : Substitute the cinnolin ring with bioisosteres (e.g., pyridazine or quinoline) to assess activity changes.

- Functional group tuning : Replace the 6-amino group with methyl or ethylamine to evaluate steric/electronic effects.

- Biological assays : Test derivatives against relevant targets (e.g., kinases or GPCRs) using fluorescence polarization or SPR binding assays .

Q. Q6. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

A6. Discrepancies often arise from metabolic instability or off-target effects. Mitigation strategies include:

Q. Q7. What advanced analytical techniques are recommended for studying interactions between this compound and biological macromolecules?

A7.

Q. Q8. How should researchers address batch-to-batch variability in pharmacological assays?

A8.

- Quality control : Implement strict HPLC-UV purity thresholds (>98%) and elemental analysis for chloride content.

- Standardized protocols : Pre-equilibrate compounds in assay buffers (e.g., PBS pH 7.4) to ensure consistent ionization.

- Internal controls : Include reference agonists/antagonists (e.g., dopamine for receptor assays) in each experiment .

Q. Q9. What are the implications of the compound’s stereochemistry on its biological activity?

A9. The tetrahydrocinnolin core has a rigid, planar structure, but chiral centers in side chains (if present) can dramatically alter activity. For example:

- Enantiomeric pairs : Test R vs. S configurations using chiral HPLC (Chiralpak AD-H column).

- Docking simulations : Compare binding poses of enantiomers to predict selectivity .

Q. Q10. How can researchers evaluate the compound’s stability under physiological conditions?

A10.

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) and monitor degradation via HPLC.

- Plasma stability assays : Incubate with human plasma (37°C, 4 hours); quantify remaining compound using LC-MS/MS.

- Forced degradation studies : Expose to heat (60°C), light (UV, 254 nm), and oxidizers (H₂O₂) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.